![molecular formula C18H18FNO2 B1200443 [3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B1200443.png)
[3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone is a member of benzophenones.
Scientific Research Applications
Antitumor Activity
The compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which is structurally related to [3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone, has shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor activity (Tang & Fu, 2018).
Crystallography and Molecular Analysis
Studies on compounds structurally similar to this compound have demonstrated their crystal structures, which were confirmed by techniques such as X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Antimicrobial Activity
Another study involving a similar compound, (S)-5-(Heterocycle Methylene) -3-(3-Fluoro-4-morpholin-4-yl-phenyl)-Oxazolidin-2-one derivatives, explored its structure-activity relationship in the context of antibacterial properties (Zhou Wei-cheng, 2006).
Neuropharmacology
A compound with a similar structure, (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone, has been evaluated for its effects on neuropathic pain, indicating a potential application in neuropharmacology (Deseure et al., 2002).
Imaging in Parkinson's Disease
Research into compounds structurally related to this compound includes the development of PET imaging agents for Parkinson's disease, demonstrating its potential in neurological imaging and diagnostics (Wang et al., 2017).
Properties
Molecular Formula |
C18H18FNO2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(3-fluoro-4-morpholin-4-ylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C18H18FNO2/c1-13-2-4-14(5-3-13)18(21)15-6-7-17(16(19)12-15)20-8-10-22-11-9-20/h2-7,12H,8-11H2,1H3 |
InChI Key |
WQWFBQFTNKVUJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




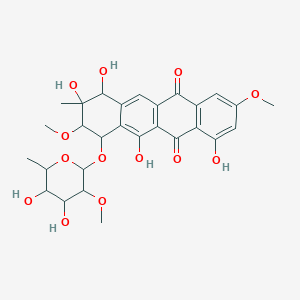


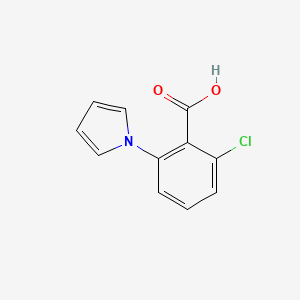
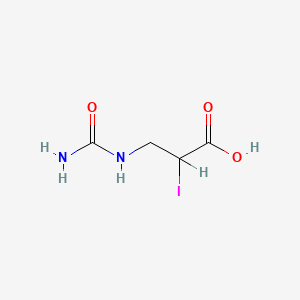
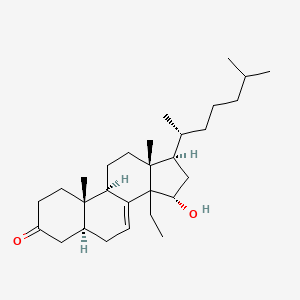
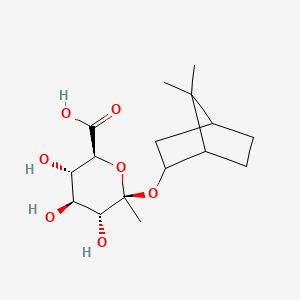
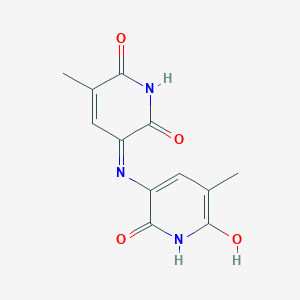
![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
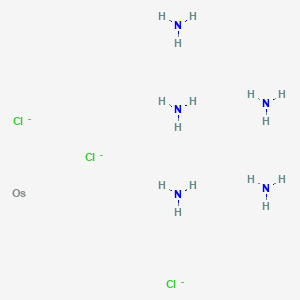
![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)

